molecular formula C22H20ClFO5 B14958510 ethyl 3-{7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B14958510
M. Wt: 418.8 g/mol
InChI Key: XOHNUBRHJOIBPH-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a 2-chloro-6-fluorobenzyloxy group at position 7, a methyl group at position 4, and a propanoate ester at position 2.

Properties

Molecular Formula

C22H20ClFO5

Molecular Weight

418.8 g/mol

IUPAC Name

ethyl 3-[7-[(2-chloro-6-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C22H20ClFO5/c1-3-27-21(25)10-9-16-13(2)15-8-7-14(11-20(15)29-22(16)26)28-12-17-18(23)5-4-6-19(17)24/h4-8,11H,3,9-10,12H2,1-2H3

InChI Key

XOHNUBRHJOIBPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=C(C=CC=C3Cl)F)OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting with the preparation of the chromen-2-one core This can be achieved through the condensation of appropriate starting materials under acidic or basic conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

    Biology: Its structural features suggest it could interact with various biological targets, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound’s potential biological activities could be explored for therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial effects.

    Industry: In industrial settings, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for ethyl 3-{7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate would depend on its specific biological target. Generally, compounds with a chromen-2-one core can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The presence of the 2-chloro-6-fluorobenzyl group may enhance binding affinity or selectivity for certain targets, influencing the compound’s overall biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituent on Benzyl Group Chromen Ring Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
Ethyl 3-{7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate 2-chloro-6-fluoro 4-methyl, 7-O-benzyloxy, 2-oxo C₂₂H₁₉ClFNO₅* ~437.85 (calculated) Potential agrochemical activity (inferred from analogs)
Ethyl 3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate 2-bromo 6-chloro, 4-methyl, 7-O-benzyloxy C₂₂H₂₀BrClO₅ 479.7 Higher molecular weight due to bromine substitution; structural analog
Ethyl 3-(6-chloro-4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate Propoxy (no halogen) 6-chloro, 4-methyl, 7-propoxy C₁₈H₂₁ClO₅ 352.8 Reduced steric bulk; lower logP (3.8)
Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate 3-(trifluoromethyl)phenyl 6-chloro, 4-methyl, 7-O-benzyloxy C₂₃H₂₀ClF₃O₅ 484.85 Enhanced lipophilicity due to CF₃ group
Quizalofop-P-ethyl (pesticide analog) Quinoxalinyloxy Non-coumarin backbone (phenoxypropanoate) C₁₉H₁₇ClN₂O₄ 372.8 Herbicidal activity; targets acetyl-CoA carboxylase

Key Structural and Functional Insights:

Bromine substitution (as in ) increases molecular weight and polarizability, which may alter binding kinetics in enzyme inhibition.

Propoxy substitution () simplifies the benzyl group, reducing steric hindrance and improving synthetic accessibility.

Agrochemical Relevance: Phenoxypropanoate esters like quizalofop-P-ethyl () demonstrate that coumarin analogs with halogenated benzyl groups may share herbicidal mechanisms, though the target compound’s coumarin backbone could confer distinct selectivity.

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